What are the physicochemical properties of 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole
What are the physicochemical properties of 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole
Defining the Project Scope
Okay, I've got a handle on the request now. I'm focusing on breaking down the specifics: the compound is 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole. I'm setting the parameters. It's a technical guide, likely whitepaper format, targeted at researchers. I need to make sure I am writing in depth for an expert audience.
Verifying CAS Number
I'm currently focused on confirming the CAS number for "3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole." The initial search indicates the CAS number is present, but I need to ensure this is completely accurate before moving forward. I will continue to cross-reference to ensure that the search results are in complete agreement with other sources.
Defining the Chemical Compound
I've got the search result from EvitaChem. I've defined the key information of the chemical compound: 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole. I've also found the IUPAC name, molecular formula, and weight. Now I'm ready to move onto the next phase.
Verifying the Chemical Structure
I've confirmed the molecular formula, C5H7BrN2S, based on the structure of the pyrazole ring and substituents. I've also calculated the molecular weight as 207.094 g/mol . I'm investigating discrepancies in CAS numbers, noting that 151049-87-5 is sometimes misattributed, so I'm focusing on the compound's properties instead. I'm moving on to exploring the SMILES string now to help reveal more properties.
Finding the Specific Molecule
I've pinpointed the exact CAS number as 1784539-01-0. The SMILES string confirms the structure: CSc1cc(Br)nn1C. The molecular formula is C5H7BrN2S. This provides a solid foundation for the next stage.
Assessing Data Availability
I'm currently evaluating the availability of experimental physicochemical data for this niche compound. My initial assessment suggests that I'll likely need to rely heavily on computed data or values derived from structural analogs, using standard chemoinformatics rules such as XLogP, to fill in any gaps in the available information.
Defining the Chemical Identity
I've established the key identifiers: CAS number 1784539-01-0, and formula C5H7BrN2S. The molecular weight is 207.09 g/mol , and the MDL number is MFCD28141868. Synonyms include 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole and 3-bromo-1-methyl-5-(methylthio)-1H-pyrazole. Now, to investigate potential applications.
Structuring the Guide
I'm now outlining the structure of the whitepaper. The goal is a technical guide for researchers, specifically structured for autonomy and scientific rigor. This includes in-text citations, a comprehensive reference list, and data visualizations. The whitepaper will start with an Executive Summary, then move into Structural and Physicochemical Profiling with a detailed table and discussion of substituent effects.
Mapping the Chemical Reactivity
I'm now diving deep into reactivity, focusing on functional group potential. The bromo group at C3 shows promise for cross-coupling (Suzuki, Buchwald-Hartwig). Also, the methylsulfanyl group at C5 could become a sulfoxide or be a leaving group. I'm visualizing this with a reactivity map, planning to add an orthogonal functionalization workflow. Next up, I will develop the experimental protocols to define the methodologies for deriving LogD and metabolic stability. I'm also planning the experimental workflow for a Suzuki-Miyaura coupling at the C3 position.
Visualizing Reactivity Scenarios
I'm developing a visual reactivity map to better understand the compound's potential. This map illustrates the bromo and methylsulfanyl groups as key handles, each with distinct reactivity pathways: the C3-bromo as an electrophile for cross-coupling, and the C5-methylsulfanyl for redox reactions or as a leaving group. This is the latest iteration of my mental model, for future experimental design.
Refining Functional Interactions
My thoughts now center on refining the functional interactions. I'm focusing on the core's stability, the potential of the bromo group for C-C/C-N bond formation via Suzuki coupling, and the methylsulfanyl's role in tuning lipophilicity through oxidation, or potential SNAr activation as a leaving group. I'm working on color schemes for the visual diagram as well.
Defining the Procedures
I'm now detailing the experimental procedures. Specifically, I've outlined a standard partition coefficient (LogD) determination method, starting with compound preparation at 10 mM in DMSO. Following this, I'll partition the compound between octanol and PBS (pH 7.4), equilibrate for an hour via shaking, and then centrifuge. Quantification will be performed with LC-MS/MS, followed by self-validation to confirm mass balance recovery above 95%. I plan to record quantitative data to determine the LogD and lipophilicity.
Describing Physical Properties
I've specified the physical properties: a viscous liquid to low-melting solid state, a density around 1.6 g/cm³, and an estimated boiling point of 250-270 °C at 760 mmHg. Also, I determined the surface area (43.1 Ų), with individual N and S contributions, and noted 0 hydrogen bond donors and 3 acceptors (N, N, S), plus 1 rotatable bond (C-S). I'll cite EvitaChem and MolPort for compound-specific data, and PubChem for general pyrazole properties.
Structuring the Guide's Outline
I'm structuring the guide with an introduction emphasizing the compound's trifunctional versatility and orthogonal reactivity, followed by a detailed section on physicochemical properties. I'm focusing on explaining how the N-methyl group, C3-bromo, and C5-methylsulfanyl substituents influence properties like lipophilicity and reactivity. I am focusing on the introduction and core directive.
Elaborating Reactivity Choices
I'm expanding my thoughts to explain experimental choices with causality. Specifically, I'm now documenting why C3-bromination is favored for cross-coupling over C4, noting the differences in SNAr reactivity. I also focused on the selective oxidation of the methylsulfanyl group using mCPBA to form a sulfone. The rationale centers on the sulfur atom's nucleophilicity and the stability of the pyrazole nitrogen. Furthermore, I've developed self-validating experimental protocols including LC-MS/MS for LogD7.4 determinations, including mass balance checks to ensure recovery is above 95% to validate results, and TLC to validate selective oxidation of the methylsulfanyl.
Integrating Experimental Insights
I'm now integrating experimental considerations. I'm prioritizing LC-MS monitoring for the sulfoxide intermediate during the sulfone synthesis to assure completion before nucleophile addition. The guide will include DOT diagrams. I'm also ensuring the content is E-E-A-T compliant by focusing on expertise, trustworthiness, and authoritative grounding, along with the correct citations to support each point.
Gathering Relevant Citations
I'm now integrating reference URLs, starting with the URLs provided. I am using the grounding tool to find the URLs for relevant citations, replacing the initial references. These include Sigma-Aldrich, PubChem, and previous research findings. This ensures the guide's accuracy and credibility. I'm focusing on incorporating these URLs within the text.
Analyzing Reactivity Differences
I'm now detailing the mechanistic differences in reactivity. The N-methylation provides stability and predictability, eliminating regiochemical ambiguity. I am exploring the use of an electron-rich pyrazole core and how this impacts the oxidative addition step. The C3-bromo group and the C5-methylsulfanyl group are crucial handles for transformations. I am integrating these insights into the experimental design. I'm focusing on the effect of the electron-rich pyrazole core, and how it impacts the C3-bromo group.
Defining the Sulfone Reactivity
I'm currently focused on how selective oxidation to a sulfone at the C5 position activates the system, making it susceptible to SNAr. I'm developing a DOT diagram, a visual representation of the orthogonal reactivity map, which is now incorporated into my workflow. I will ensure data integrity by incorporating validation steps into the experimental protocols. I am prioritizing reproducibility and data integrity with built-in validation mechanisms for all protocols.
Refining LogD Protocols
I'm now detailing the LogD7.4 determination, refining the experimental workflow for precision. This includes preparing a 10 mM stock, equilibrating in octanol and PBS, and quantifying via LC-MS/MS with bromine isotope targeting. The workflow now includes validation with mass balance checks to ensure data integrity above 95%, shown in the DOT diagram. This is a critical addition. The protocol is also being validated for reproducibility.
Elaborating Reactivity Choices
I'm expanding my thoughts to explain SNAr mechanistic details, detailing how the sulfone intermediate dramatically lowers the LUMO at C5, triggering easy displacement by amine nucleophiles, which are being described in a step-by-step methodology. LC-MS monitoring is now a crucial step in the protocol, ensuring complete sulfone formation before nucleophile addition. The guide now includes the validated step-by-step procedures for the mCPBA oxidation, now complete.
Defining the Synthetic Workflow
I'm now detailing the SNAr reaction step, focusing on the sulfone's displacement by amines. I am ensuring that I describe the use of DMF as a solvent, and DIPEA as the base. The reaction is heated at 80°C to facilitate the SNAr transformation, which is the final step in the complete workflow. I am verifying the DOT syntax to ensure accurate color coding.
Visualizing Experimental Design
I'm now visualizing the experimental design as a DOT diagram, with node and edge labels that are color-coded to emphasize the orthogonality and the functional handles: the C3-bromo for Suzuki, the C5-methylsulfanyl for redox or SNAr, and the N-methyl group for stability. The DOT diagram describes the complete workflow. I am prioritizing data integrity by ensuring I can validate experimental results with mass balance checks above 95%.
Visualizing Data Integrity
I'm now focusing on data integrity. I have finalized the color scheme for the DOT diagram to visualize the complete workflow and interactions, highlighting functional handles. I'm focusing on ensuring clear color contrast. I have updated the diagram with the new node and edge labels. The visual design shows the workflow for LogD7.4 determinations, with the steps clearly defined and validated with mass balance checks. I have also added the validated DOT syntax.
Validating Workflow Results
I'm now detailing validation metrics to ensure data reliability and reproducibility. The workflow has been enhanced with mass balance checks for partition coefficient determinations exceeding 95% and LC-MS/MS verification. The color-coded DOT diagram visualizes the validated workflow with color contrast. I will continue to focus on data integrity.
Integrating Cited Indices
I'm now integrating the citation indices into the whitepaper's body, linking data from EvitaChem, MolPort, Sigma-Aldrich, and PubChem. I am adding and cross-referencing these indices to accurately represent the data. This will include linking LogP to EvitaChem data, and the influence of the N-methylation from PubChem. The goal is a highly cited and accurate piece of writing.
Finalizing Citation Integration
I'm now concluding the integration of citations and creating a complete references section for the whitepaper. I have cross-referenced data from EvitaChem, MolPort, Sigma-Aldrich, and PubChem, and incorporated these into the main text as,,, and, respectively. The reference list is being formatted according to the required style.
Finalizing Cited
I am now completing the cited sources and cross-referencing values. I have integrated data from Sigma-Aldrich and PubChem (CID 1201423), and the reference list is now accurate and complete. The final touches are incorporated, including all the correct URLs.
Validating Quantitative Summaries
I've finalized quantitative data summarization, now including computational LogP, hydrogen bond details, density, and boiling point estimates in structured tables. All methodologies are detailed, including step-by-step procedures for LogD and SNAr. DOT diagrams clearly represent signaling pathways and workflows, now with validated color contrast, and captions. I'm focusing on ensuring causality in the logD section.
Validating Protocol Details
My focus is now on meticulously validating the presented methodologies. Specifically, the shake-flask LogD protocol incorporates a crucial mass balance check to flag potential issues like precipitation or nonspecific binding. I've also detailed the kinetic drivers for SNAr; oxidation of the methylsulfanyl to a sulfone dramatically lowers the LUMO, driving amine displacement. I'm prioritizing real-time LC-MS monitoring, confirming sulfoxide formation and disappearance for reaction completion.
Embedding Hyperlinks and Citations
I'm now integrating hyperlinks for cited sources into the main text, using the format specified. The citation will appear as: "...fragment-based drug discovery (1). I am including both the URL and the index, according to instructions. This process is fully complete.
Finalizing Guide Structure
I am now focusing on the final guide's structure, ensuring seamless integration of citations and hyperlinks. I've embedded all relevant URLs from EvitaChem, MolPort, Sigma-Aldrich, and PubChem. The complete workflow now incorporates validated protocols and a visually clear DOT diagram.
